molecular formula C16H20O3 B1613661 3-Carboethoxyphenyl cyclohexyl ketone CAS No. 898792-20-6

3-Carboethoxyphenyl cyclohexyl ketone

Cat. No. B1613661
CAS RN: 898792-20-6
M. Wt: 260.33 g/mol
InChI Key: MINBUUGOYLHGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboethoxyphenyl cyclohexyl ketone is a chemical compound with the IUPAC name ethyl 3-(cyclohexylcarbonyl)benzoate . It has a molecular weight of 260.33 . The compound is in the form of a yellow oil .


Synthesis Analysis

The synthesis of ketones, including 3-Carboethoxyphenyl cyclohexyl ketone, has been a subject of research. One approach involves deacylative transformations of ketones via aromatization-promoted C–C bond activation . This method is suitable for various ketone substrates and is catalyzed by an iridium/phosphine combination . The acyl group is removed from the ketone and transformed to a pyrazole, and the resulting alkyl fragment undergoes various transformations .


Molecular Structure Analysis

The molecular structure of 3-Carboethoxyphenyl cyclohexyl ketone is represented by the formula C16H20O3 . The InChI code for this compound is 1S/C16H20O3/c1-2-19-16(18)14-10-6-9-13(11-14)15(17)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3 .


Chemical Reactions Analysis

Ketones, including 3-Carboethoxyphenyl cyclohexyl ketone, can undergo various chemical reactions. For instance, deacylative transformations of ketones via aromatization-promoted C–C bond activation have been reported . This reaction involves the removal of the acyl group from the ketone, transforming it to a pyrazole, and the resulting alkyl fragment undergoes various transformations .


Physical And Chemical Properties Analysis

3-Carboethoxyphenyl cyclohexyl ketone is a yellow oil . It has a molecular weight of 260.33 . The compound’s IUPAC name is ethyl 3-(cyclohexylcarbonyl)benzoate .

Scientific Research Applications

Synthesis of Functionalized Carbocycles

A novel strategy for the synthesis of functionalized carbocycles involves the cascade carbocyclization of alkenylboronic acids with δ- or γ-cyano-N-tosylhydrazones. This process forms two C(sp(3))-C(sp(2)) bonds on a quaternary stereocenter, leading to cyclic ketones featuring an alkenyl side chain with complete diastereoselectivity. The methodology is simple, requiring only K2CO3 in 1,4-dioxane under microwave irradiation, and has been applied to synthesize a wide variety of fused cyclopentanones and cyclohexanones, demonstrating its versatility in structural modifications of compounds like androsterone (Plaza & Valdés, 2016).

Metabolic Delivery to Sialic Acid Residues

The metabolic precursor N-levulinoylmannosamine (ManLev) delivers a uniquely reactive ketone group to endogenous cell surface sialic acid residues. This ketone undergoes highly selective condensation reactions with complementary nucleophiles such as aminooxy and hydrazide groups. The method facilitates the decoration of cells with defined carbohydrate epitopes, significantly advancing the study of carbohydrate-mediated cell surface interactions (Yarema et al., 1998).

Green Synthesis Methods

A green method for synthesizing adipic acid involves the oxidation of cyclohexanone with aqueous 30% H2O2 in the presence of H2WO4 as a catalyst under solvent- and halide-free conditions. This approach emphasizes high reactivity in a heterogeneous reaction without the use of solvents, offering a more environmentally friendly process applicable to a range of cyclic ketones (Usui & Sato, 2003).

Future Directions

The future directions in the research of ketones, including 3-Carboethoxyphenyl cyclohexyl ketone, could involve exploring more efficient and versatile methods for their synthesis. The deacylative transformations of ketones via aromatization-promoted C–C bond activation represent a promising approach . Given that ketones are prevalent in feedstock chemicals, natural products, and pharmaceuticals, these transformations could offer strategic bond disconnections in the synthesis of complex bioactive molecules .

properties

IUPAC Name

ethyl 3-(cyclohexanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-19-16(18)14-10-6-9-13(11-14)15(17)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINBUUGOYLHGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642589
Record name Ethyl 3-(cyclohexanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(cyclohexanecarbonyl)benzoate

CAS RN

898792-20-6
Record name Ethyl 3-(cyclohexanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carboethoxyphenyl cyclohexyl ketone
Reactant of Route 2
Reactant of Route 2
3-Carboethoxyphenyl cyclohexyl ketone
Reactant of Route 3
Reactant of Route 3
3-Carboethoxyphenyl cyclohexyl ketone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Carboethoxyphenyl cyclohexyl ketone
Reactant of Route 5
Reactant of Route 5
3-Carboethoxyphenyl cyclohexyl ketone
Reactant of Route 6
Reactant of Route 6
3-Carboethoxyphenyl cyclohexyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.